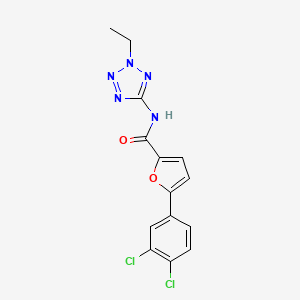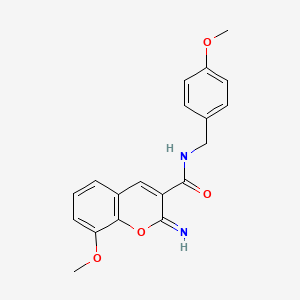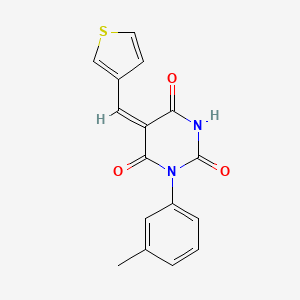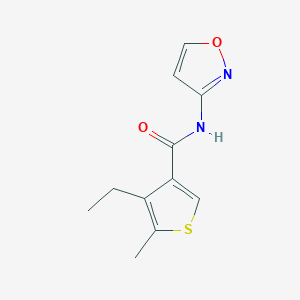
5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide
Vue d'ensemble
Description
5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide, also known as A-740003, is a selective antagonist of the P2X3 receptor. This receptor is involved in pain and inflammation, making A-740003 a potential therapeutic agent for these conditions.
Mécanisme D'action
5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide is a selective antagonist of the P2X3 receptor, which is a ligand-gated ion channel involved in pain and inflammation. By blocking this receptor, 5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide can reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide has been shown to reduce pain and inflammation in animal models, indicating its potential therapeutic use in these conditions. It has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide is a selective antagonist of the P2X3 receptor, making it a useful tool for studying the role of this receptor in pain and inflammation. However, it is important to note that 5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide has limitations in terms of its specificity, as it can also affect other P2X receptors at higher concentrations.
Orientations Futures
Future research on 5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide could focus on its potential therapeutic use in pain and inflammation, as well as its use in respiratory diseases. Additionally, further studies could investigate the specificity of 5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide for the P2X3 receptor and its potential interactions with other receptors. Finally, research could focus on developing more selective and potent antagonists of the P2X3 receptor for therapeutic use.
Applications De Recherche Scientifique
5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide has been extensively studied for its potential therapeutic use in pain and inflammation. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and migraine. 5-(3,4-dichlorophenyl)-N-(2-ethyl-2H-tetrazol-5-yl)-2-furamide has also been studied for its potential use in respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as the P2X3 receptor is involved in airway inflammation and hyperresponsiveness.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2-ethyltetrazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2/c1-2-21-19-14(18-20-21)17-13(22)12-6-5-11(23-12)8-3-4-9(15)10(16)7-8/h3-7H,2H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXKDUASLPDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-methoxy-2-naphthyl){1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4700324.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4700343.png)
![2-[3-(4-chloro-3-ethylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4700344.png)

![2-(allylamino)-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4700357.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4700360.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4700366.png)
![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4700367.png)

![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4700377.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(3-chlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4700381.png)
